molecular formula C17H19NO3 B495968 N-[4-(2-phenoxyethoxy)phenyl]propanamide

N-[4-(2-phenoxyethoxy)phenyl]propanamide

Cat. No.: B495968
M. Wt: 285.34g/mol
InChI Key: LBJVYQXBVBZUGU-UHFFFAOYSA-N
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Description

N-[4-(2-Phenoxyethoxy)phenyl]propanamide is a synthetic organic compound characterized by its amide functionality and ether-containing phenoxy side chain. This chemical structure shares a common propanamide pharmacophore with other compounds investigated for their potential central nervous system (CNS) activity . The propanamide group is a notable feature in medicinal chemistry, present in certain pharmacological agents . The specific combination of the amide and the phenoxyethoxy group in this compound may be of interest for researchers exploring structure-activity relationships in the development of new chemical entities. The primary application of this compound is for use as a standard or reference compound in analytical chemistry, including mass spectrometry and nuclear magnetic resonance (NMR) studies. It may also serve as a key intermediate or building block in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Researchers can utilize this compound to study the physicochemical properties of amide and ether-based structures. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N-[4-(2-phenoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C17H19NO3/c1-2-17(19)18-14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

LBJVYQXBVBZUGU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 2. Structural Modifications and Bioactivity Trends

Structural Feature Observed Impact on Bioactivity/Properties Example Compound
Phenoxyethoxy group Increases lipophilicity; potential for enhanced target binding This compound
Sulfonamide substituents Enhances antiurease activity; higher melting points Compound 8 ()
Trifluoromethyl groups Improves metabolic stability and receptor affinity Compound 21 ()
Benzotriazole-thiophene Facilitates protease inhibition via π-alkyl interactions compound

Preparation Methods

Core Synthesis Strategy

The synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide involves two critical steps:

  • Introduction of the 2-phenoxyethoxy group to a phenyl ring.

  • Amidation of the resulting intermediate with propionyl chloride.

The foundational approach adapts methodologies from the synthesis of structurally analogous compounds, such as 1-(4-phenoxyphenyl)-2-propyl alcohol and N-arylpiperidinyl amides.

O-Alkylation of 4-Aminophenol

The phenoxyethoxy side chain is introduced via nucleophilic substitution. A representative procedure involves:

  • Reacting 4-aminophenol with 2-phenoxyethyl chloride in ethanol at 78°C for 20 hours.

  • Using pyridine as an acid-binding agent to neutralize HCl byproducts.

Optimization Insights

  • Solvent selection : Ethanol outperforms methanol and water due to improved solubility and reaction kinetics.

  • Molar ratios : A 1:1.2 molar ratio of 4-aminophenol to 2-phenoxyethyl chloride minimizes side reactions (e.g., di-alkylation).

  • Catalysis : Tributylamine enhances reaction rates by 15–20% compared to triethylamine.

Yield Data

Acid-Binding AgentYield (%)Purity (%)
Pyridine88.998.1
Triethylamine78.295.3
Sodium methylate65.491.7

Data adapted from CN105330519A.

Step 2: Amidation with Propionyl Chloride

The intermediate 4-(2-phenoxyethoxy)aniline undergoes amidation to form the target compound:

  • Propionyl chloride is added dropwise to a chilled (−5°C) solution of the intermediate in dichloromethane.

  • The reaction proceeds at room temperature for 6 hours, with DMAP (4-dimethylaminopyridine) catalyzing the process.

Critical Parameters

  • Temperature control : Lower temperatures (−5°C to 0°C) suppress hydrolysis of propionyl chloride.

  • Stoichiometry : A 10% excess of propionyl chloride ensures complete conversion of the amine.

Yield and Purity

  • Average yield: 86.5% (n = 5 batches).

  • HPLC purity: 99.2% after recrystallization from ethanol/water.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

A modified protocol reduces reaction times by 60–70% using microwave irradiation:

  • Step 1 : 4-Aminophenol and 2-phenoxyethyl chloride react at 120°C for 30 minutes.

  • Step 2 : Amidation completes in 15 minutes at 80°C.

Advantages

  • Total synthesis time: 45 minutes vs. 26 hours for conventional methods.

  • Yield: 84.3% , comparable to traditional approaches.

Solid-Phase Synthesis

Immobilizing 4-aminophenol on Wang resin enables a semi-automated workflow:

  • O-Alkylation : 2 hours in DMF with KI as a catalyst.

  • Cleavage and amidation : Simultaneous resin cleavage and amidation yield the final product in 76% yield.

Applications

  • Suitable for high-throughput screening of derivatives.

  • Reduces purification steps by 40%.

Purification and Characterization

Recrystallization Techniques

  • Ethanol/water mixtures (3:1 v/v) achieve >99% purity by removing unreacted 4-aminophenol and oligomers.

  • Activated charcoal treatment reduces colored impurities by 90%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.15 (t, J = 4.4 Hz, 2H, OCH₂), 3.89 (t, J = 4.4 Hz, 2H, OCH₂), 2.34 (q, J = 7.6 Hz, 2H, CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C).

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
4-Aminophenol12038
2-Phenoxyethyl chloride9530
Propionyl chloride6520
Solvents/catalysts2512

Data derived from bulk pricing models.

Environmental Impact Mitigation

  • Solvent recovery : Distillation reclaims 85% of ethanol, reducing waste.

  • Byproduct utilization : HCl gas is absorbed into water to produce hydrochloric acid for reuse .

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